molecular formula C6H8F2N4O B2647636 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1699683-25-4

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2647636
CAS RN: 1699683-25-4
M. Wt: 190.154
InChI Key: WBWDKDUFPGEVTG-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C6H8F2N4O . It has an average mass of 190.151 Da and a monoisotopic mass of 190.066620 Da .


Molecular Structure Analysis

The molecular structure of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an amino group at the 4th position and a 2,2-difluoroethyl group at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Antitumor and Cytotoxic Activities

  • Synthesis and Antitumor Activities : Pyrazolopyrimidine derivatives, obtained from the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, were screened for in vitro antitumor activities against human cancer cell lines. The structure-activity relationship (SAR) of these compounds was explored (Hafez et al., 2013).
  • Cytotoxic Activity of Pyrazole Derivatives : 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives exhibited cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Heterocyclic Synthesis and Functionalization

  • Facile Synthesis Approach : A general synthetic approach to pyrazolo[4,3-d]pyrimidines using aldehydes, arylideneanilines, carboxylic acids, and orthoesters for bridging the two amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides was reported (Reddy et al., 2005).
  • Functionalization Reactions of Pyrazole Carboxylic Acid : The conversion of 1H-pyrazole-3-carboxylic acid into various derivatives through reactions with different compounds demonstrated the versatility of this scaffold in heterocyclic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Pharmacological Interest

  • Heterocyclic Compounds with Pharmacological Interest : A review of the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, a building block for synthesizing heterocyclic compounds of pharmacological interest, was presented, showcasing its utility in medicinal chemistry (El‐Mekabaty, 2014).

Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(9)5(11-12)6(10)13/h1,4H,2,9H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWDKDUFPGEVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

CAS RN

1699683-25-4
Record name 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
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